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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of key enzymes that

utilize 5,10-methylene-tetrahydrofolate (5,10-methylene-THF) as a substrate. This folate

derivative is a critical one-carbon donor in the biosynthesis of nucleotides and amino acids,

making the enzymes that metabolize it important targets for therapeutic intervention,

particularly in oncology and infectious diseases. The enzymes covered in this guide are Serine

Hydroxymethyltransferase (SHMT), Thymidylate Synthase (TS), and Methylenetetrahydrofolate

Reductase (MTHFR).

Enzyme Overview
Serine Hydroxymethyltransferase (SHMT): A pyridoxal 5'-phosphate (PLP)-dependent

enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to

glycine and 5,10-methylene-THF.[1][2] It is a central enzyme in one-carbon metabolism. In

humans, two main isoforms exist: the cytosolic (SHMT1) and the mitochondrial (SHMT2).[1]

[3]

Thymidylate Synthase (TS): This enzyme catalyzes the methylation of deoxyuridine

monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylene-
THF as the one-carbon donor.[4][5] This reaction provides the sole de novo source of dTMP,

a crucial precursor for DNA synthesis.[6]
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Methylenetetrahydrofolate Reductase (MTHFR): A flavoprotein that catalyzes the irreversible

reduction of 5,10-methylene-THF to 5-methyltetrahydrofolate (5-methyl-THF).[7][8] This

reaction is the rate-limiting step in the methyl cycle and is essential for the conversion of

homocysteine to methionine.[8][9]

Quantitative Data Presentation
The kinetic parameters of these enzymes vary significantly depending on the species, isoform,

and experimental conditions such as pH. The following tables summarize key kinetic data from

published studies.

Table 1: Kinetic Parameters of Serine Hydroxymethyltransferase (SHMT)
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Enzyme
Source

Substrate Km (µM) kcat (s-1)
kcat/Km
(M-1s-1)

Condition
s

Referenc
e(s)

Human

Cytosolic

(SHMT1)

L-Serine
1,100 ±

100
25 ± 1 2.3 x 104 pH 7.5 [1][3]

Human

Cytosolic

(SHMT1)

THF 30 ± 5 25 ± 1 8.3 x 105 pH 7.5 [1][3]

Human

Mitochondr

ial

(SHMT2)

L-Serine
1,100 ±

100
27 ± 1 2.5 x 104 pH 8.5 [1][3]

Human

Mitochondr

ial

(SHMT2)

THF 10 ± 1 27 ± 1 2.7 x 106 pH 8.5 [1][3]

E. coli L-Serine 400 - - - [10]

A.

halophytica
L-Serine 300 - - - [10]

P. vivax L-Serine 180 ± 30 0.98 ± 0.06 - pH 8.0 [2]

P. vivax THF 140 ± 20 0.98 ± 0.06 - pH 8.0 [2]

Table 2: Kinetic Parameters of Thymidylate Synthase (TS)
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Enzyme
Source

Substrate Km (µM) kcat (s-1)
kcat/Km
(M-1s-1)

Condition
s

Referenc
e(s)

Human dUMP 3.6 ± 0.6 7.5 ± 0.3 2.1 x 106 25°C [11]

Human
5,10-CH2-

H4folate
13 ± 3 7.5 ± 0.3 5.8 x 105 25°C [11]

E. coli dUMP 5.0 ± 0.9 6.7 ± 0.2 1.3 x 106 25°C [11]

E. coli
5,10-CH2-

H4folate
15 ± 2 6.7 ± 0.2 4.5 x 105 25°C [11]

L. casei dUMP 6.1 - -
pH 6.8,

30°C
[12]

L. casei
5,10-CH2-

H4folate
4.2 - -

pH 6.8,

30°C
[12]

Table 3: Kinetic Parameters of Methylenetetrahydrofolate Reductase (MTHFR)

Enzyme
Source

Substrate Km (µM) Vmax Conditions
Reference(s
)

Human

Fibroblasts

5,10-CH2-

H4folate
26

431 ± 150

µU/mg

protein

pH 6.3-6.9 [13]

Human

Fibroblasts
NADPH 30

431 ± 150

µU/mg

protein

pH 6.3-6.9 [13]

E. coli
5,10-CH2-

H4folate
30 - - [7]

E. coli NADH 25 - - [7]

T.

thermophilus
CH3-H4folate 17 -

Reverse

Reaction
[14]
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of 5,10-methylene-THF in one-carbon

metabolism and a typical workflow for determining enzyme kinetic parameters.
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THF
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Caption: Metabolic fate of 5,10-methylene-THF.
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Caption: General workflow for an enzyme kinetics assay.

Experimental Protocols
Determining the kinetic parameters of these enzymes requires precise and controlled

experimental setups. Below is a generalized protocol based on common methodologies cited in

the literature.[13][14][15][16]

General Protocol for Enzyme Kinetic Assay
Reagent Preparation:

Buffer: Prepare a suitable buffer solution at the desired pH and ionic strength. The optimal

pH can vary; for instance, MTHFR activity in fibroblasts is maximal between pH 6.3 and

6.9, while mitochondrial SHMT2 is more efficient at an alkaline pH of 8.5.[1][3][13]
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Enzyme Solution: Prepare a stock solution of the purified enzyme of known concentration.

Perform serial dilutions in assay buffer to find a concentration that yields a linear reaction

rate for a sufficient duration.[16]

Substrate Solutions: Prepare stock solutions of the substrates (e.g., 5,10-methylene-THF,

dUMP, L-serine, THF, NADPH). The stability of 5,10-methylene-THF is critical; it should

be prepared fresh and protected from oxidation.[17]

Assay Execution:

Reaction Mixture: In a temperature-controlled cuvette or microplate well, combine the

buffer, all substrates except one (the variable substrate), and any necessary cofactors

(e.g., FAD for MTHFR, PLP for SHMT).[14][18] Allow the mixture to equilibrate to the

desired temperature (e.g., 25°C or 37°C).[11]

Reaction Initiation: Start the reaction by adding the enzyme or the variable substrate. Mix

rapidly and thoroughly.[15]

Data Monitoring: Continuously monitor the reaction by measuring the change in

absorbance or fluorescence over time. The method depends on the specific reaction:

Spectrophotometric Assay (TS): The conversion of THF to dihydrofolate (DHF) can be

monitored by the increase in absorbance at 340 nm.[11]

Coupled Assay (SHMT): The production of 5,10-methylene-THF can be coupled to the

MTHFR reaction, and the oxidation of NADPH can be monitored at 340 nm.[2]

HPLC-Based Assay (MTHFR): For the physiological reaction, the conversion of 5,10-
methylene-THF to 5-methyl-THF can be measured by separating the substrate and

product using HPLC with fluorescence detection.[13]

Data Analysis:

Initial Velocity (v₀) Determination: For each substrate concentration, determine the initial

linear rate of the reaction from the progress curve (product formation vs. time).
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Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate

concentrations ([S]).

Parameter Calculation: Fit the data to the Michaelis-Menten equation (v₀ = Vmax[S] / (Km

+ [S])) using non-linear regression software to determine the values for Km and Vmax.[19]

[20]

kcat Calculation: The turnover number (kcat) is calculated using the equation kcat = Vmax

/ [E]t, where [E]t is the total enzyme concentration in the assay.[21][22]

Catalytic Efficiency: The specificity constant, or catalytic efficiency, is calculated as the

ratio kcat/Km.[23]

This guide provides a foundational comparison of the kinetics for key enzymes in 5,10-
methylene-THF metabolism. Researchers should note that kinetic parameters are highly

dependent on specific assay conditions, and direct comparisons should be made with caution

unless the data are generated under identical conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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